Home > Products > Screening Compounds P38701 > N-Nitroso Paroxetine
N-Nitroso Paroxetine -

N-Nitroso Paroxetine

Catalog Number: EVT-13561009
CAS Number:
Molecular Formula: C19H19FN2O4
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of N-Nitroso Paroxetine generally involves the nitrosation of Paroxetine, which can be achieved through several methods. The most common pathway includes:

  1. Nitrosating Agents: Utilizing agents such as sodium nitrite in acidic conditions to generate nitrous acid, which then reacts with the amine group of Paroxetine to form the nitrosamine .
  2. Reaction Conditions: Optimal conditions for this reaction typically include a controlled pH (usually acidic) and elevated temperatures to facilitate the formation of the nitroso group.

The synthetic route often emphasizes minimizing the formation of N-Nitroso impurities by altering reaction conditions or using alternative reagents that do not lead to nitrosation .

Molecular Structure Analysis

Structure and Data

The molecular structure of N-Nitroso Paroxetine features a piperidine ring substituted with a nitroso group. Key structural data include:

Chemical Reactions Analysis

Reactions and Technical Details

N-Nitroso Paroxetine can participate in several chemical reactions due to its functional groups:

  1. Stability and Reactivity: The nitroso group can undergo reduction reactions under certain conditions, potentially reverting back to the amine form or participating in further chemical transformations.
  2. Decomposition Pathways: Under high temperatures or specific pH conditions, N-Nitroso compounds can decompose, releasing nitrogen oxides or reverting to their parent amines .

The formation of N-Nitroso Paroxetine is closely monitored in pharmaceutical manufacturing due to its potential toxicity and regulatory implications.

Mechanism of Action

Process and Data

  1. Nitrosation Mechanism: The reaction occurs when a secondary amine (in this case, Paroxetine) reacts with a nitrosating agent (like sodium nitrite), leading to the formation of a nitroso group on the nitrogen atom.
  2. Influence of Environmental Factors: Factors such as pH and temperature significantly influence the rate and extent of nitrosation reactions .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-Nitroso Paroxetine exhibits several notable physical and chemical properties:

The stability of N-Nitroso compounds can be compromised under heat or acidic environments, leading to potential degradation.

Applications

Scientific Uses

While N-Nitroso Paroxetine itself is not used therapeutically due to safety concerns associated with nitrosamines, it plays a critical role in:

  1. Quality Control: Monitoring levels of N-Nitroso impurities in pharmaceutical products is essential for compliance with safety regulations.
  2. Research Studies: Investigations into the formation mechanisms of N-nitrosamines contribute to broader studies on drug safety and efficacy .
Introduction to N-Nitroso Paroxetine in Pharmaceutical Context

N-Nitroso Paroxetine as a Nitrosamine Drug Substance-Related Impurity (NDSRI)

N-Nitroso Paroxetine (CAS 2361294-43-9) is a nitrosamine impurity derived from the antidepressant drug paroxetine. Its chemical structure is characterized by the addition of a nitroso (–N=O) group to the piperidine nitrogen of the paroxetine molecule, resulting in the molecular formula C₁₉H₁₉FN₂O₄ and a molecular weight of 358.37 g/mol [3] [4] [9]. This structural modification classifies it as a Nitrosamine Drug Substance-Related Impurity (NDSRI), defined by the U.S. FDA as nitrosamines sharing structural similarity with active pharmaceutical ingredients (APIs) and forming through specific chemical pathways [2] [8].

The compound arises primarily via two mechanisms:

  • API-Nitrosating Agent Interactions: Residual nitrites in excipients or solvents react with paroxetine’s secondary amine under acidic conditions during manufacturing or storage [2] [6].
  • Degradation Pathways: Instability of paroxetine in nitrate/nitrite-rich environments facilitates nitrosation [6].

Table 1: Chemical Identity of N-Nitroso Paroxetine

PropertyValue
CAS Number2361294-43-9
IUPAC Name(3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-nitrosopiperidine
Molecular FormulaC₁₉H₁₉FN₂O₄
Molecular Weight358.37 g/mol
SMILES NotationO=NN1CC@@HC@HCC1
Primary UseAnalytical reference standard for impurity detection

Regulatory agencies categorize N-Nitroso Paroxetine’s carcinogenic risk using the Carcinogenic Potency Categorization Approach (CPCA), which assigns potency scores (1=high risk; 5=low risk) based on molecular activation pathways. While its specific category is not explicitly listed in FDA tables, structurally similar NDSRIs (e.g., N-nitroso-norquetiapine) fall into Category 3 (400 ng/day AI limit) [2].

Historical Emergence of N-Nitrosamine Contamination in Pharmaceuticals

The detection of nitrosamines in pharmaceuticals escalated into a global crisis in 2018 with the recall of angiotensin II receptor blockers (sartans) due to N-nitrosodimethylamine (NDMA) contamination [6] [8]. This event highlighted systemic vulnerabilities in manufacturing quality control and triggered regulatory reassessments of chemically complex APIs. Subsequent discoveries expanded to diverse drug classes:

  • 2019–2020: Ranitidine (acid-reducer) recalls due to inherent instability forming NDMA [6] [10].
  • 2022–2024: Identification of NDSRIs in metformin, quetiapine, and paroxetine, implicating API-specific nitrosation risks rather than universal contaminants [2] [6].

N-Nitroso Paroxetine’s first documented detection coincided with intensified industry-wide nitrosamine screenings post-2020. Its formation is attributed to paroxetine’s piperidine substructure—a known nitrosation hotspot—interacting with nitrites during synthesis or storage [3] [6]. Unlike earlier nitrosamine scandals involving synthetic byproducts (e.g., NDMA in sartans), N-Nitroso Paroxetine exemplifies drug substance-derived impurities, requiring molecule-specific risk assessments [2] [8].

Regulatory and Public Health Implications of NDSRIs

Global regulatory agencies have established frameworks to control NDSRIs like N-Nitroso Paroxetine:

Regulatory Frameworks and Acceptable Intake (AI) Limits

  • FDA (2023–2025): Uses CPCA to assign AI limits based on predicted carcinogenic potency. For high-volume drugs (>10g/day), default AI limits range from 26.5 ng/day (Category 1) to 1,500 ng/day (Category 5) [2] [8].
  • EMA (2024): Requires manufacturers to implement "Avoidance Principles" for nitrosamines and conduct lifecycle risk assessments [10].
  • TGA (2025): Enforces AI limits aligned with FDA/EMA and mandates batch testing for high-risk products [10].

Table 2: Global Acceptable Intake Limits for Nitrosamines by Potency Category

Potency CategoryCarcinogenic RiskAI Limit (ng/day)Example Nitrosamines
1High26.5N-nitroso-benzathine
2Medium-high100N-nitroso-meglumine
3Medium400N-nitroso-norquetiapine (NDAQ)
4–5Low1,500N-nitroso-ribociclib-2, N-nitroso-abacavir

Analytical and Mitigation Strategies

Confirmatory testing for N-Nitroso Paroxetine employs advanced hyphenated techniques:

  • LC-MS/MS: Detects impurities at parts-per-billion levels [4] [8].
  • Reference Standards: Commercially available (e.g., USP Catalog #1A05240; SynZeal SZ-P012026) for method validation [3] [5] [7].

Manufacturers must redesign processes to eliminate nitrosating agents, use alternative solvents, and implement rigorous supplier controls for raw materials [2] [6]. Products exceeding AI limits face market withdrawal—impacting drug accessibility—and necessitate reformulation, as seen in post-recall sartan and ranitidine markets [10].

Public Health Impact

The presence of N-Nitroso Paroxetine underscores tensions between drug safety and supply continuity. Regulatory agencies prioritize cancer risk mitigation while avoiding shortages of essential medicines (e.g., antidepressants) [6] [10]. Stakeholder collaboration (manufacturers, regulators, testing labs) remains critical for balancing patient safety and therapeutic access [8].

Properties

Product Name

N-Nitroso Paroxetine

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)-1-nitrosopiperidine

Molecular Formula

C19H19FN2O4

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C19H19FN2O4/c20-15-3-1-13(2-4-15)17-7-8-22(21-23)10-14(17)11-24-16-5-6-18-19(9-16)26-12-25-18/h1-6,9,14,17H,7-8,10-12H2/t14-,17-/m0/s1

InChI Key

PGGPFZLMRYLTFT-YOEHRIQHSA-N

Canonical SMILES

C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)N=O

Isomeric SMILES

C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)N=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.